molecular formula C10H16N2O2 B11936534 4-(Cyclopropanecarbonyl)-3,3-dimethylpiperazin-2-one

4-(Cyclopropanecarbonyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B11936534
M. Wt: 196.25 g/mol
InChI Key: MXHLLODXGVBZFP-UHFFFAOYSA-N
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Description

4-(cyclopropylcarbonyl)-3,3-dimethyl-2-piperazinone is a synthetic organic compound that features a piperazinone ring substituted with a cyclopropylcarbonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylcarbonyl)-3,3-dimethyl-2-piperazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with 3,3-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylcarbonyl)-3,3-dimethyl-2-piperazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the piperazinone nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

4-(cyclopropylcarbonyl)-3,3-dimethyl-2-piperazinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(cyclopropylcarbonyl)-3,3-dimethyl-2-piperazinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylcarbonyl group can enhance binding affinity and specificity, while the piperazinone ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropylcarbonyl)piperazine
  • 3,3-dimethylpiperazinone
  • Cyclopropylcarbonyl derivatives

Uniqueness

4-(cyclopropylcarbonyl)-3,3-dimethyl-2-piperazinone is unique due to the combination of the cyclopropylcarbonyl group and the 3,3-dimethyl substitution on the piperazinone ring. This structural configuration can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

4-(cyclopropanecarbonyl)-3,3-dimethylpiperazin-2-one

InChI

InChI=1S/C10H16N2O2/c1-10(2)9(14)11-5-6-12(10)8(13)7-3-4-7/h7H,3-6H2,1-2H3,(H,11,14)

InChI Key

MXHLLODXGVBZFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2CC2)C

Origin of Product

United States

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